1-methyl-5-{[3-(2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-METHYL-5-{[3-(2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives.
Preparation Methods
The synthesis of 1-METHYL-5-{[3-(2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This core can be synthesized through various methods, including condensation reactions and cyclization processes. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. Techniques such as microwave irradiation and the use of deep eutectic solvents (DES) have been explored to enhance the efficiency and environmental friendliness of the synthesis .
Chemical Reactions Analysis
1-METHYL-5-{[3-(2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-METHYL-5-{[3-(2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-METHYL-5-{[3-(2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as tumor growth suppression .
Comparison with Similar Compounds
1-METHYL-5-{[3-(2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
5,6-Diarylpyrazolo[1,5-a]pyrimidines: Known for their antifungal activities.
6,7-Diarylpyrazolo[1,5-a]pyrimidines: Also exhibit antifungal properties and are synthesized through similar methods.
The uniqueness of 1-METHYL-5-{[3-(2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)ANILINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID lies in its specific structural modifications, which enhance its biological activity and photophysical properties .
Properties
Molecular Formula |
C24H18N6O3 |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
1-methyl-5-[[3-(2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]carbamoyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C24H18N6O3/c1-29-22(18(14-26-29)24(32)33)23(31)27-17-9-5-8-16(12-17)20-10-11-25-21-13-19(28-30(20)21)15-6-3-2-4-7-15/h2-14H,1H3,(H,27,31)(H,32,33) |
InChI Key |
HUWIOGCDTPLYOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC=CC(=C2)C3=CC=NC4=CC(=NN34)C5=CC=CC=C5 |
Origin of Product |
United States |
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